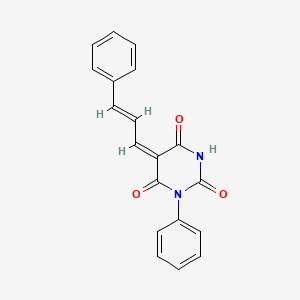
6-Brom-PEG6-bromid
Übersicht
Beschreibung
Bromo-PEG6-bromide is a polyethylene glycol (PEG) derivative containing two bromide groups. The bromide groups serve as excellent leaving groups for nucleophilic substitution reactions. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile reagent in various chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
Bromo-PEG6-bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
Bromo-PEG6-bromide is a PEG linker containing two bromide groups . The primary targets of this compound are proteins that undergo nucleophilic substitution reactions . The bromide (Br) groups in the compound serve as very good leaving groups for these reactions .
Mode of Action
The mode of action of Bromo-PEG6-bromide involves its interaction with its targets through nucleophilic substitution reactions . The bromide groups in the compound leave, allowing the compound to form bonds with its protein targets .
Biochemical Pathways
Bromo-PEG6-bromide is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Therefore, the biochemical pathways affected by Bromo-PEG6-bromide are those involving the ubiquitin-proteasome system .
Pharmacokinetics
The pharmacokinetics of Bromo-PEG6-bromide are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the action of Bromo-PEG6-bromide is the selective degradation of target proteins . By forming PROTACs, Bromo-PEG6-bromide enables the recruitment of E3 ubiquitin ligases to specific proteins, leading to their ubiquitination and subsequent degradation .
Action Environment
The action of Bromo-PEG6-bromide is influenced by the environment in which it is used. For instance, its solubility and stability can be affected by the pH and temperature of the solution . .
Biochemische Analyse
Biochemical Properties
Bromo-PEG6-bromide plays a significant role in biochemical reactions, primarily through its ability to participate in nucleophilic substitution reactions. The bromide groups serve as excellent leaving groups, facilitating the formation of covalent bonds with nucleophilic reagents such as thiols. This property makes Bromo-PEG6-bromide an essential tool for bioconjugation and PEGylation processes .
Cellular Effects
Bromo-PEG6-bromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and peptides, it can alter their interactions with other biomolecules, thereby affecting cellular functions. For example, PEGylation of proteins can enhance their stability and reduce their immunogenicity, leading to improved therapeutic efficacy .
In cellular signaling pathways, Bromo-PEG6-bromide-modified proteins can exhibit altered binding affinities and specificities, which can impact downstream signaling events. Additionally, the modification of proteins involved in gene expression can lead to changes in transcriptional and translational activities, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of Bromo-PEG6-bromide involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This interaction is facilitated by the bromide groups, which act as leaving groups in nucleophilic substitution reactions. The resulting covalent bonds can modify the structure and function of the target biomolecules, leading to changes in their biochemical properties and activities .
For example, the PEGylation of proteins using Bromo-PEG6-bromide can result in increased molecular weight and altered surface properties, which can enhance the stability and solubility of the modified proteins. Additionally, the modification of enzymes can lead to changes in their catalytic activities, either by inhibiting or enhancing their functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bromo-PEG6-bromide can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that Bromo-PEG6-bromide can maintain its activity for extended periods when stored at low temperatures, such as -20°C .
In in vitro and in vivo studies, the long-term effects of Bromo-PEG6-bromide on cellular function have been observed to include sustained modifications of target proteins and peptides. These modifications can lead to prolonged changes in cellular activities, such as altered signaling pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of Bromo-PEG6-bromide in animal models can vary depending on the dosage administered. At lower doses, the compound can effectively modify target proteins and peptides without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and immunogenic responses .
Threshold effects have been noted in studies where the efficacy of Bromo-PEG6-bromide in modifying target biomolecules reaches a plateau at certain dosages. Beyond this threshold, increasing the dosage does not result in further enhancements in activity but may instead lead to toxic effects .
Metabolic Pathways
Bromo-PEG6-bromide is involved in various metabolic pathways, primarily through its role in modifying proteins and peptides. The compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For instance, the PEGylation of enzymes can alter their catalytic activities, thereby impacting metabolic pathways .
Additionally, Bromo-PEG6-bromide can influence the degradation and turnover of modified proteins, affecting their stability and half-life within the cell. These changes can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, Bromo-PEG6-bromide is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic nature of the PEG spacer facilitates its solubility in aqueous environments, allowing it to be efficiently transported within the cell .
The distribution of Bromo-PEG6-bromide within tissues can be influenced by factors such as the presence of specific transporters and the affinity of the compound for different cellular compartments. These interactions can affect the localization and accumulation of the compound within specific tissues and organs .
Subcellular Localization
The subcellular localization of Bromo-PEG6-bromide is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through these interactions, influencing its activity and function .
For example, the PEGylation of proteins using Bromo-PEG6-bromide can result in their localization to specific subcellular compartments, such as the endoplasmic reticulum or the Golgi apparatus. These localizations can impact the activity and function of the modified proteins, leading to changes in cellular processes and overall cell function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromo-PEG6-bromide is typically synthesized through the reaction of PEG with brominating agents. One common method involves the reaction of PEG with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified through column chromatography or recrystallization .
Industrial Production Methods
In industrial settings, the production of Bromo-PEG6-bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-PEG6-bromide primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups. These reactions include:
Nucleophilic Substitution: The bromide groups are replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: While less common, Bromo-PEG6-bromide can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with amines produces PEGylated amines.
- Reaction with thiols produces PEGylated thiols.
- Reaction with alcohols produces PEGylated alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bromo-PEG2-bromide
- Bromo-PEG4-bromide
- Bromo-PEG8-bromide
- Bromo-PEG12-bromide
Uniqueness
Bromo-PEG6-bromide is unique due to its optimal chain length, which provides a balance between solubility and reactivity. The PEG6 spacer is long enough to enhance solubility significantly while maintaining sufficient reactivity for efficient nucleophilic substitution reactions. This makes it a preferred choice for applications requiring high solubility and stability .
Eigenschaften
IUPAC Name |
1,2-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSLOCVIDIOUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)OCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Br2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


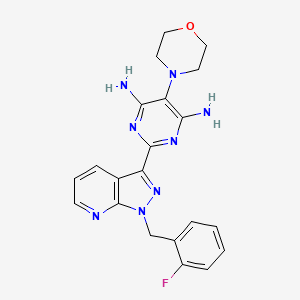

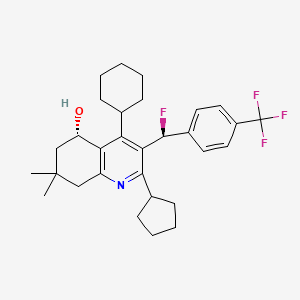
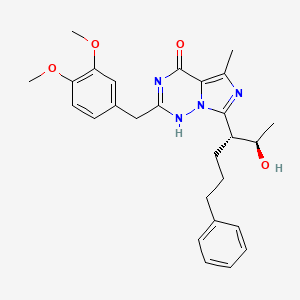
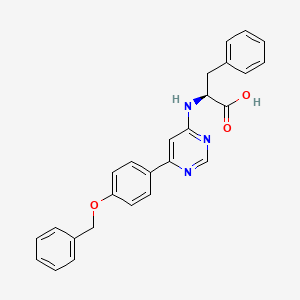
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
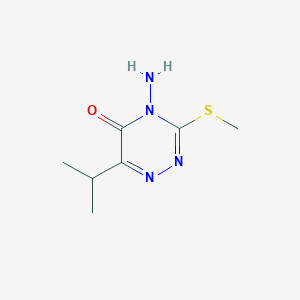
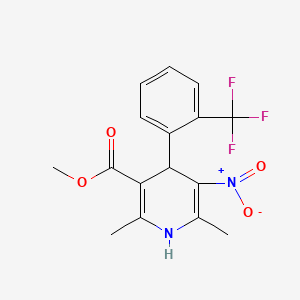
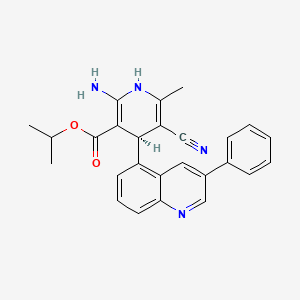
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
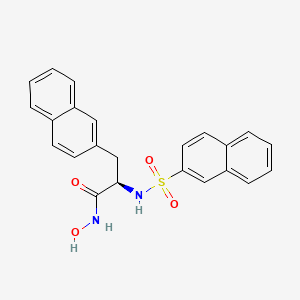

![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)
